molecular formula C13H16N2 B13272337 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole

6-Methyl-2-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B13272337
M. Wt: 200.28 g/mol
InChI Key: BGRQAVINVBEIFK-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 6-methylindole with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as toluene or dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(pyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

6-Methyl-2-(pyrrolidin-3-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities.

    N-(Pyridin-2-yl)amides: Studied for their medicinal applications.

    3-Bromoimidazo[1,2-a]pyridines: Used in pharmaceutical research.

Uniqueness

6-Methyl-2-(pyrrolidin-3-yl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

6-methyl-2-pyrrolidin-3-yl-1H-indole

InChI

InChI=1S/C13H16N2/c1-9-2-3-10-7-13(15-12(10)6-9)11-4-5-14-8-11/h2-3,6-7,11,14-15H,4-5,8H2,1H3

InChI Key

BGRQAVINVBEIFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3CCNC3

Origin of Product

United States

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